N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is characterized by two key substituents:
- N-(3,5-dimethylphenyl): A phenyl ring with electron-donating methyl groups at the 3- and 5-positions.
- N-[(4-fluorophenyl)methyl]: A benzyl group substituted with an electron-withdrawing fluorine atom at the para position.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-10-16(2)12-19(11-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-4-3-9-25-14-23-24-21(20)25/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTQKYOUKCHIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21FN4O2S
- Molecular Weight : 424.5 g/mol
- CAS Number : 1251586-81-8
The compound is part of the triazolo[4,3-a]pyridine family, which has been associated with various biological activities including:
- Antimalarial Activity : Studies indicate that compounds within this class can inhibit falcipain-2, a key enzyme in the lifecycle of Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown promising IC50 values for related compounds, suggesting potential for antimalarial drug development .
- Carbonic Anhydrase Inhibition : Research has demonstrated that certain derivatives can act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimalarial Studies :
- Carbonic Anhydrase Inhibition :
- Antibacterial Activity :
Scientific Research Applications
Antimalarial Activity
Recent research has highlighted the potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class as promising candidates for antimalarial drug development. A study conducted on a library of triazolopyridine sulfonamides demonstrated that certain derivatives exhibited significant inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Specifically, compounds showed IC50 values (the concentration required to inhibit 50% of the target enzyme) ranging from 2.24 to 4.98 µM, indicating their potential as lead compounds in antimalarial therapy .
Antibacterial and Antifungal Properties
The triazolopyridine scaffold has also been associated with antibacterial and antifungal activities. Compounds derived from this scaffold have been investigated for their ability to inhibit bacterial growth and fungal infections. The sulfonamide group is known for enhancing the bioactivity of these compounds, making them suitable candidates for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
Research has indicated that triazolopyridines can exhibit anti-inflammatory properties. The incorporation of the sulfonamide moiety has been linked to the modulation of inflammatory pathways, suggesting that these compounds may be beneficial in treating conditions characterized by chronic inflammation .
Potential in Cancer Therapy
Studies have explored the chemopreventive and chemotherapeutic effects of triazole derivatives in cancer treatment. Compounds similar to N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. This highlights their potential role in cancer therapeutics .
Neurological Applications
There is emerging evidence that triazolopyridine derivatives may possess anticonvulsant properties. Research indicates that specific compounds within this class can modulate neurotransmitter systems and provide protective effects against seizures . This opens avenues for developing new treatments for epilepsy and related neurological disorders.
Structure-Activity Relationship Studies
The effectiveness of this compound can be attributed to its unique molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile by modifying functional groups to enhance efficacy and reduce toxicity.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing (EW) vs. Compound 8a (3,5-difluorophenyl + 3-chlorobenzyl) features stronger EW groups, which may enhance electrophilic interactions but reduce solubility . Compound 8c (4-methoxybenzyl) introduces a polar methoxy group, improving aqueous solubility compared to the target’s 4-fluorobenzyl .
Steric Effects :
Physicochemical Properties
Melting Points :
Molecular Weight :
- All analogs fall within 310–440 g/mol, adhering to typical ranges for small-molecule therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
